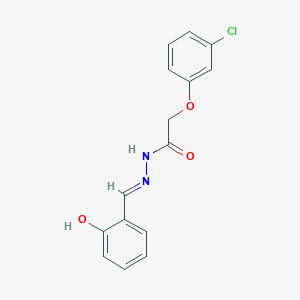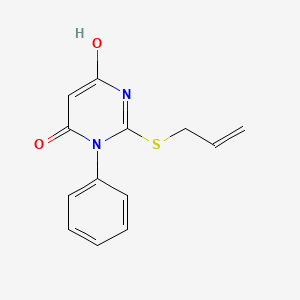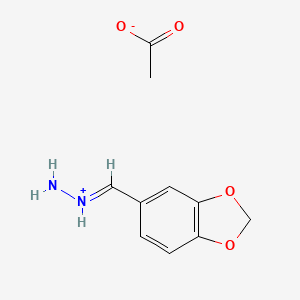
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, also known as CHA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways that are involved in cell proliferation and survival. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low solubility in water, which may limit its potential applications in certain experiments.
Future Directions
There are many potential future directions for research on 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, including the development of new anticancer and antimicrobial agents based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide can be achieved using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with 2-chloroacetohydrazide in the presence of a base such as sodium hydroxide. This reaction results in the formation of an intermediate product, which is then treated with 3-chlorophenol to yield the final product, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide.
Scientific Research Applications
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields of research, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-3-6-13(8-12)21-10-15(20)18-17-9-11-4-1-2-7-14(11)19/h1-9,19H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULWTIPPKRMIT-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)
![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)

![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)


![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)